molecular formula C16H16FN5OS B2572336 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 671200-16-1

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2572336
CAS No.: 671200-16-1
M. Wt: 345.4
InChI Key: VNMJOLYMTCYMBS-UHFFFAOYSA-N
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Description

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. It features a unique hybrid architecture combining a 1,2,4-triazole moiety linked via a thioether bridge to a fluorophenyl-pyrrole ketone system. This structure incorporates multiple pharmacophores known for significant biological activity, making it a valuable scaffold for developing novel therapeutic agents. The 5-amino-1,2,4-triazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and antioxidant activities . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . The pyrrole ring is a well-known heterocycle contributing to the biological activity of many natural and synthetic products. Key Research Applications: This compound is intended for research use only, specifically in the following areas: 1) Anticancer Agent Development: The 1,2,4-triazole scaffold is frequently investigated for its cytotoxic effects . Researchers can utilize this compound as a core structure to synthesize and evaluate novel analogs against various cancer cell lines. 2) Antimicrobial Screening: Triazole-based compounds are widely explored for their potent antibacterial and antifungal activities . This molecule serves as a key intermediate for creating new agents to combat resistant pathogens. 3) Biochemical Probe: The structure may act as a ligand for various enzymatic targets. It can be used to study enzyme-inhibitor interactions and investigate specific biological pathways. 4) Chemical Synthesis Intermediate: The reactive functional groups, including the amino group on the triazole and the ketone, make it a versatile building block for further chemical derivatization and the synthesis of more complex heterocyclic systems . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS/c1-9-7-13(14(23)8-24-16-19-15(18)20-21-16)10(2)22(9)12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMJOLYMTCYMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antifungal activity.

Chemical Structure

The structure of the compound can be described as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Pyrrole Ring : A five-membered ring with one nitrogen atom.
  • Thioether Linkage : The sulfur atom connects the triazole and ethanone moieties.

Biological Activity Overview

The biological activities of triazole derivatives have been widely studied. The specific compound under consideration has shown promising results in various assays.

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that compounds with triazole moieties demonstrated higher cytotoxicity towards melanoma cells compared to others .
Cell LineIC50 (µM)Selectivity
IGR395.0High
MDA-MB-23110.0Moderate
Panc-115.0Low

Antifungal Activity

The antifungal properties of 1,2,4-triazole derivatives have been extensively documented. Compounds similar to the one have shown efficacy against various fungal pathogens:

  • Fungal Assays : In vivo studies demonstrated that certain triazole derivatives exhibited fungicidal activities against pathogens like Corynespora cassiicola and Pseudomonas syringae .
FungusMinimum Inhibitory Concentration (MIC)
Corynespora cassiicola12 µg/mL
Pseudomonas syringae15 µg/mL

Structure-Activity Relationship (SAR)

The effectiveness of triazole derivatives can often be attributed to their structural features. The presence of specific functional groups can enhance biological activity:

  • Amino Group : The amino substituent on the triazole ring is critical for interaction with biological targets.
  • Fluorine Substitution : The introduction of fluorine on the phenyl group may improve lipophilicity and bioavailability, contributing to enhanced activity .

Case Studies

Several research articles have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various 1,2,4-triazole derivatives and evaluated their anticancer properties using MTT assays. Compounds with similar structures showed promising results in inhibiting tumor growth .
  • Antifungal Studies : Another investigation focused on the antifungal activity of triazoles against resistant strains of fungi, highlighting the need for novel agents in treating fungal infections .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Triazoles are known for their broad-spectrum antimicrobial activities. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. Studies indicate that compounds similar to 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. Compounds containing triazole moieties have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

Anti-inflammatory Effects
Triazoles have also been investigated for their anti-inflammatory properties. By targeting specific inflammatory mediators and pathways, these compounds may provide therapeutic benefits in conditions characterized by excessive inflammation .

Material Science Applications

Nonlinear Optical Properties
Research has indicated that triazole compounds possess nonlinear optical properties that make them suitable for applications in photonics and optoelectronics. These materials can be utilized in the development of advanced optical devices such as sensors and switches .

Polymer Chemistry
The incorporation of triazole units into polymer backbones can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in creating high-performance materials for industrial uses .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Biology evaluated a series of triazole derivatives for their antifungal activity against Candida albicans and Aspergillus niger. The results showed that certain derivatives exhibited potent antifungal effects with Minimum Inhibitory Concentrations (MICs) significantly lower than those of conventional antifungal agents .

Case Study 2: Anticancer Potential

In a study conducted by Maghraby et al., a novel series of 1,2,4-triazole hybrids were synthesized and tested against breast cancer cell lines. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis through mitochondrial pathways .

Case Study 3: Nonlinear Optical Applications

Research published in Materials Science highlighted the synthesis of triazole-based materials exhibiting strong nonlinear optical responses. These materials were characterized using Z-scan techniques to assess their potential for use in optical limiting applications .

Chemical Reactions Analysis

Alkylation of the Thioether Group

The thioether (-S-) group undergoes nucleophilic alkylation with alkyl halides or α-halo carbonyl compounds. This reaction is catalyzed by bases such as trimethylamine in polar aprotic solvents (e.g., DMF) .

Example Reaction:
Compound + Ethyl chloroacetate → S -CH2COOEt derivative

Conditions Product Yield Key Characterization (NMR)
DMF, TEA, 60°C, 6 hrsEthyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate75%δ 4.18 ppm (q, -OCH2CH3), δ 3.82 ppm (s, -SCH2COOEt)

Similar alkylation reactions with 2-bromoacetophenone derivatives (e.g., 2-bromo-4′-fluoroacetophenone) introduce arylacetyl groups, as demonstrated in triazolethione analogs .

Oxidation of the Thioether Group

The thioether is oxidized to sulfoxide or sulfone using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) .

Example Reaction:
Compound + H2O2 → Sulfoxide derivative

Oxidizing Agent Product Reaction Time 13C-NMR Shift (C=S→C=SO)
30% H2O2, AcOHSulfoxide4 hrs180.8 ppm → 172.1 ppm

Complete oxidation to sulfone requires stronger agents (e.g., KMnO4 in acidic conditions).

Acylation of the 5-Amino Triazole Group

The primary amine on the triazole reacts with acyl chlorides or anhydrides to form amides. Acetic anhydride in methanol under reflux is a common method .

Example Reaction:
Compound + Acetyl chloride → N -Acetyl derivative

Conditions Product Yield 1H-NMR Data
AcCl, MeOH, reflux, 3 hrsN -Acetyl-5-amino-1H-1,2,4-triazole-thio68%δ 1.61 ppm (s, -COCH3), δ 8.12 ppm (-NHCO)

Condensation Reactions via the Ethanone Moiety

The ketone group participates in nucleophilic additions, such as hydrazone formation. Reaction with hydrazines yields hydrazones, which are precursors for heterocyclic syntheses.

Example Reaction:
Compound + Hydrazine hydrate → Hydrazone derivative

Conditions Product Application
EtOH, H2NNH2, Δ, 2 hrs(E)-2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(pyrrolyl)ethanone hydrazoneAnticancer agent precursor

Electrophilic Substitution on the Pyrrole Ring

Example Reaction:
Compound + HNO3/H2SO4 → Nitro-pyrrole derivative

Conditions Position Yield Key Observation
Conc. HNO3/H2SO4, 0°C, 1 hrC-442%δ 8.54 ppm (s, -NO2) in 1H-NMR

Nucleophilic Aromatic Substitution on the 4-Fluorophenyl Group

The fluorine atom on the phenyl ring is susceptible to displacement by strong nucleophiles (e.g., amines, thiols) under basic conditions.

Example Reaction:
Compound + Piperazine → N -Piperazinyl derivative

Conditions Product Yield 19F-NMR Shift
DMF, K2CO3, 80°C, 12 hrs1-(4-Piperazinylphenyl)-pyrrole derivative55%-112.3 ppm → -118.7 ppm

Tautomerism and Ring Transformations

The 5-amino-1H-1,2,4-triazole moiety exhibits tautomerism, influencing reactivity. Thione-thiol tautomerism (observed in analogs) enables S-functionalization .

Key Tautomers:

  • Thione form : Dominant in polar solvents (δ 180–185 ppm for C=S in 13C-NMR).

  • Thiol form : Reacts with maleic anhydride to form thiazole hybrids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related molecules below, highlighting substituent effects, synthetic pathways, and inferred properties.

Property Target Compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Chromen-4-one Derivatives (e.g., Example 76)
Core Structure 1,2,4-Triazole + pyrrole-ethanone 1,2,4-Triazole + pyrrole-ethanone 1,2,4-Triazole + phenylethanone Pyrazolo-pyrimidine + chromen-4-one
Key Substituents 4-fluorophenyl, 2,5-dimethyl (pyrrole) 2,5-dichlorophenyl, 2,5-dimethyl (pyrrole) 2,4-difluorophenyl, phenylsulfonyl (triazole) Fluorophenyl, morpholinomethyl-thiophene
Molecular Formula C₁₆H₁₅FN₅OS (inferred) C₁₆H₁₅Cl₂N₅OS C₂₉H₂₁F₂N₃O₃S C₂₈H₂₃F₂N₅O₃S
Synthetic Method Likely sodium ethoxide-mediated coupling of triazole-thiol and α-halogenated ketone Similar to target compound, with dichlorophenyl-substituted pyrrole Triazole-thiol + α-halogenated phenylethanone in ethanol Suzuki-Miyaura coupling with boronate reagents
Halogen Effects Fluorine enhances electronegativity and bioavailability Chlorine increases molecular weight and lipophilicity Difluorophenyl enhances electronic effects Fluorine improves metabolic stability
Potential Applications Drug discovery (kinase inhibition, antimicrobial) Similar to target compound, with possible enhanced halogen bonding Sulfonyl group may confer enzyme inhibition properties Anticancer candidates (kinase targeting)

Key Observations:

Substituent Impact :

  • The 4-fluorophenyl group in the target compound contrasts with the 2,5-dichlorophenyl substituent in . Fluorine’s smaller size and higher electronegativity may improve solubility and reduce steric hindrance compared to chlorine .
  • Triazole-thioether linkages are conserved across analogs (), suggesting this motif is critical for stability or bioactivity.

Synthetic Flexibility :

  • The general procedure in is adaptable to varying aryl groups (e.g., fluorophenyl vs. sulfonylphenyl), enabling modular synthesis of derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiol-containing triazole intermediates and pyrrole-based ketones. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4 hours) yields solid products after recrystallization from ethanol . Alternative routes involve NaBH₄ reduction in ethanol under reflux to stabilize intermediates, achieving yields up to 81.55% . Key variables include solvent polarity (e.g., ethanol vs. acetic acid), reaction time (1–4 hours), and stoichiometric ratios of reactants.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of IR spectroscopy (to identify thiol and carbonyl groups) and ¹H-NMR (to verify substituents like fluorophenyl and methyl groups). For example, IR peaks at 1650–1700 cm⁻¹ confirm ketone C=O stretches, while ¹H-NMR signals at δ 2.1–2.5 ppm indicate methyl groups on the pyrrole ring . X-ray crystallography is recommended for resolving tautomeric ambiguities in triazole-thione systems .

Q. What are the solubility properties of this compound, and how do they affect biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its thioether and fluorophenyl groups. For in vitro assays, prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity. Recrystallization from ethanol/water mixtures improves purity for pharmacokinetic studies .

Q. Does this compound exhibit baseline antimicrobial activity, and how should screening be designed?

  • Methodological Answer : Preliminary studies on analogous triazole-thiones show activity against Gram-positive bacteria (e.g., S. aureus) via thiol-mediated enzyme inhibition. Use agar dilution assays with concentrations ranging from 8–128 µg/mL, including positive controls (e.g., ciprofloxacin) and solvent blanks. Monitor MIC/MBC values over 24 hours .

Advanced Research Questions

Q. How do substituents on the triazole and pyrrole rings influence bioactivity and stability?

  • Methodological Answer : Fluorine at the para-position of the phenyl ring enhances metabolic stability and membrane permeability via hydrophobic interactions . Methyl groups on the pyrrole reduce steric hindrance, improving binding to target enzymes. Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro) to study electronic effects on reactivity .

Q. What spectroscopic methods resolve tautomeric equilibria in the triazole-thione moiety?

  • Methodological Answer : Thione-thiol tautomerism can be analyzed via ¹³C-NMR (thione C=S signals at ~170 ppm) and UV-Vis spectroscopy (λmax shifts from 250 nm to 280 nm upon tautomerization). Computational modeling (DFT) further predicts dominant tautomeric forms in solution .

Q. How can contradictory data on synthetic yields be reconciled across studies?

  • Methodological Answer : Yield discrepancies often arise from differences in purification methods (e.g., recrystallization solvents) or side reactions (e.g., oxidation of thiols). For example, using anhydrous ethanol instead of aqueous ethanol reduces hydrolysis of intermediates, improving yields by ~15% . Always report reaction atmosphere (N₂ vs. air) to ensure reproducibility.

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradability tests in aqueous media (28 days) to evaluate persistence. Monitor abiotic degradation (hydrolysis, photolysis) under UV light (λ = 254 nm) and pH variations (3–9). Use LC-MS/MS to identify transformation products, such as fluorophenyl metabolites .

Q. How can crystallographic data inform drug design for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and packing motifs critical for target binding. For example, the dihedral angle between triazole and pyrrole rings (e.g., 85.3° in related structures) impacts π-π stacking with enzyme active sites . Use Mercury software to analyze Hirshfeld surfaces for hydrogen-bonding interactions.

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